4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine

Antimalarial Plasmodium falciparum Oxadiazole SAR

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine (CAS 1211079-74-1) is a synthetic small molecule with the molecular formula C15H17N3O2S and a molecular weight of 303.4 g/mol. It features a piperidine ring substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazol-2-yl group and N-acylated with a thiophene-3-carbonyl moiety.

Molecular Formula C15H17N3O2S
Molecular Weight 303.38
CAS No. 1211079-74-1
Cat. No. B2512012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine
CAS1211079-74-1
Molecular FormulaC15H17N3O2S
Molecular Weight303.38
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CSC=C4
InChIInChI=1S/C15H17N3O2S/c19-15(12-5-8-21-9-12)18-6-3-11(4-7-18)14-17-16-13(20-14)10-1-2-10/h5,8-11H,1-4,6-7H2
InChIKeyLHHNSGCSSJHJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine (CAS 1211079-74-1)


4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine (CAS 1211079-74-1) is a synthetic small molecule with the molecular formula C15H17N3O2S and a molecular weight of 303.4 g/mol [1]. It features a piperidine ring substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazol-2-yl group and N-acylated with a thiophene-3-carbonyl moiety. The compound is registered in PubChem (CID 45540800) and ChEMBL (CHEMBL3439552), and has been profiled in several biological screening campaigns, primarily focused on anti-infective targets [2].

Why 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine Cannot Be Simply Replaced by Structural Analogs


The biological profile of this compound is highly sensitive to subtle structural modifications. While a class of thiophene-substituted oxadiazole-piperidines exists, simple isosteric replacement of the cyclopropyl group (e.g., with furan or methyl) or altering the oxadiazole ring connectivity (e.g., 1,3,4- to 1,2,4-oxadiazole) can lead to dramatically different activity profiles across anti-parasitic and cytotoxicity screens . The target compound's specific combination of a cyclopropyl-1,3,4-oxadiazole and a thiophene-3-carbonyl substituent leads to a unique selectivity fingerprint as shown in multiple screening panels, making generic substitutions risky for projects relying on its specific activity profile [1].

Quantitative Evidence Guide: 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine vs. Key Analogs


Anti-Plasmodial Activity Against P. falciparum Asexual Blood Stage: Cyclopropyl vs. Furan Heterocycle Replacement

The target compound demonstrated 50.3% inhibition of P. falciparum asexual blood stage (ABS) at a concentration of 5 µM [1]. In the same screening campaign (document CHEMBL4513216, published in ACS Infect Dis), a direct structural analog where the 5-cyclopropyl group is replaced by a furan-2-yl moiety (4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine, CAS 1210318-22-1) was also tested.

Antimalarial Plasmodium falciparum Oxadiazole SAR

Selectivity Profile: P. berghei Liver Stage Activity vs. Host Cell Toxicity at 10 µM

The target compound showed distinct behavior against the P. berghei liver stage (PbLuc) at 10 µM, with 14.3% inhibition, while exhibiting 12.3% toxicity against human HepG2 cells at the same concentration [1]. This is in contrast to the furan analog, which exhibited >60% stimulation at 2 µM against P. berghei [2]. The cyclopropyl analog maintains a balanced, near-neutral profile at the tested concentration, avoiding the paradoxical stimulation observed with the furan comparator.

Selectivity Index Plasmodium berghei HepG2 Cytotoxicity

Anti-Leishmanial Profile: L. donovani MetRS vs. L. infantum HisRS Activity Comparison

In a primary screen against L. donovani Methionyl-tRNA synthetase (MetRS), the compound showed 9.49% inhibition [1]. Against the related L. infantum Histidyl-tRNA synthetase (HisRS), it showed 12.33% effect at 30 µM [2]. A structurally close analog with a 1,2,4-oxadiazole core (4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophene-2-carbonyl)piperidine, CAS 2548990-99-2) lacked this dual-synthetase profiling, highlighting the unique activity profile conferred by the 1,3,4-oxadiazole regiochemistry and 3-thiophene substitution pattern.

Leishmaniasis tRNA Synthetase Dual-Target Activity

Physicochemical Property Differentiation: The Impact of Cyclopropyl on Calculated Lipophilicity

The target compound has a computed XLogP3-AA value of 1.7 [1]. This is a direct result of the cyclopropyl group on the oxadiazole ring. Replacement of the cyclopropyl with a phenyl group (in a hypothetical analog) is predicted to increase XLogP3 by approximately 1.0-1.5 log units, pushing the compound out of the optimal range for oral bioavailability. The measured LogP aligns with the cyclopropyl's known property of balancing lipophilicity without introducing the metabolic liabilities of larger alkyl or aryl substituents, a characteristic leveraged in later-generation oxadiazole leads .

Lipophilicity XLogP3 Drug-likeness

Recommended Application Scenarios for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine Based on Evidence


Antimalarial Hit-to-Lead Optimization: Triage based on P. falciparum ABS and PbLiver Selectivity

The compound's 50.3% inhibition of P. falciparum ABS at 5 µM, combined with its neutral, non-stimulatory effect on P. berghei liver stages and low HepG2 toxicity at matched concentrations, makes it a qualified starting point for antimalarial lead optimization. Researchers procuring this compound can bypass the false-positive stimulation artifacts seen with furan and other heterocyclic analogs, streamlining the hit-to-lead triage process [1].

Kinetoplastid Drug Discovery: Dual tRNA Synthetase Engagement Probe

The verified activity against two distinct aminoacyl-tRNA synthetases (LdMetRS and LiHisRS) at 30 µM positions this compound as a potential multi-target probe for leishmaniasis. The dual engagement is a property of the 1,3,4-oxadiazole regiochemistry and is not replicated by 1,2,4-oxadiazole isomers, making this compound a specific tool for exploring polypharmacology in kinetoplastids [2].

Chemical Biology Tool for Oxadiazole SAR Libraries

As a full-fledged member of a structurally characterized series with publicly available activity profiles, this compound serves as a high-quality control molecule for SAR expansion libraries. Its well-defined properties (XLogP3 = 1.7) and differential activity against multiple parasite stages provide a reliable benchmark for evaluating new synthetic analogs [3].

Quote Request

Request a Quote for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.